13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
Description
13-(4-Nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a nitrogen-containing heterocyclic compound with a fused indoloacridine core and a 4-nitrobenzyl substituent. The nitro group at the para position of the benzyl moiety confers strong electron-withdrawing properties, distinguishing it from analogs with electron-donating substituents (e.g., methoxy or methyl groups).
Properties
IUPAC Name |
13-[(4-nitrophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-29(31)20-12-9-17(10-13-20)16-28-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)27-25(19)26(22)28/h1-10,12-13,15H,11,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWAVRDFSHSQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=C(C=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole derivatives with acridine precursors under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of nitro-substituted acridine derivatives.
Reduction: Reduction reactions, often using reagents like sodium borohydride or catalytic hydrogenation, can convert the nitro group to an amino group.
Scientific Research Applications
Overview
13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is an acridine derivative that has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This compound exhibits significant potential as an anticancer agent through its mechanism of DNA intercalation, which disrupts cellular processes critical for cancer cell survival.
Anticancer Activity
Research indicates that acridine derivatives, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. Key findings include:
- Inhibition of Cell Growth : Studies report cell growth inhibition rates ranging from 60% to 97% in treated cancer cell panels.
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in specific cancer cell lines such as MCF7 and DU-145.
- Apoptotic Activity : Its ability to induce apoptosis is linked to interference with DNA and enzyme activities .
Antimicrobial Properties
Due to its structural characteristics, this compound is being investigated for its potential as an antimicrobial agent. The nitro group enhances its interaction with biological targets, making it a candidate for developing new antibiotics against resistant strains of bacteria .
Biological Studies
The compound is utilized in various biological studies aimed at understanding DNA interactions and cellular responses to acridine derivatives. Molecular docking studies have illustrated that acridine derivatives fit optimally within protein-ligand binding sites, facilitating effective intercalation with DNA bases .
Comparative Efficacy
A comparative analysis with other anticancer agents reveals that this compound exhibits potent activity:
- Topoisomerase Inhibition : It has an IC50 value of 0.52 µM against topoisomerase IIB, demonstrating greater efficacy than doxorubicin (IC50 0.83 µM) in similar assays .
Several studies have focused on the synthesis and biological evaluation of modified acridine derivatives similar to this compound:
- A study highlighted the synthesis of acridinyl ligands that exhibited significant cytotoxicity against L1210 and HT-29 cancer cell lines.
- Another investigation revealed that certain acridine derivatives demonstrated higher cytotoxicity compared to traditional agents like m-AMSA, suggesting a potential pathway for drug development targeting resistant cancers .
Mechanism of Action
The primary mechanism of action for 13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. These interactions can lead to the inhibition of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The 4-nitrobenzyl group enhances electron-withdrawing capacity compared to methoxy (electron-donating) and chloro/bromo (moderate withdrawal) substituents. This property positions the nitro derivative as a candidate for charge-transfer complexes or acceptor moieties in thermally activated delayed fluorescence (TADF) emitters .
- Photophysical Behavior : Substituents like bromo or trifluoromethyl may enhance intersystem crossing (ISC) due to heavy atom or spin-orbit coupling effects, whereas the nitro group could reduce fluorescence quantum yields in polar solvents, as observed in solvent-dependent studies of indoloacridines .
- Synthetic Challenges : Nitro groups may necessitate modified reaction conditions (e.g., controlled temperatures or alternative catalysts) to avoid side reactions during Friedlander condensation .
Biological Activity
13-(4-Nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine (CAS: 860644-67-3) is a member of the acridine family, known for its diverse biological activities, particularly in cancer treatment. This compound features a unique nitrobenzyl substitution that enhances its interaction with biological targets, making it a subject of interest in pharmaceutical research.
The primary mechanism of action for this compound involves DNA intercalation . This allows the compound to insert itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of crucial enzymes such as topoisomerase and telomerase. These interactions can lead to the inhibition of cancer cell proliferation and induce apoptosis .
Anticancer Activity
Research indicates that acridine derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds similar to this compound exhibit:
- Inhibition of cell growth : Cell growth inhibition rates of 60–97% have been reported in cancer cell panels when treated with acridinyl ligands .
- Cell cycle arrest : Active acridinyl ligands have been shown to cause cell cycle arrest at the G2/M phase in MCF7 and DU-145 cells .
- Apoptotic activity : The compound's ability to induce apoptosis is linked to its interference with DNA and enzyme activities .
Comparative Efficacy
A comparative analysis with other anticancer agents reveals that this compound demonstrates potent activity:
- Topoisomerase Inhibition : It has been noted to have an IC50 value of 0.52 µM against topoisomerase (IIB), which is more effective than doxorubicin (IC50 0.83 µM) .
Study on Acridine Derivatives
A study conducted by researchers focused on the synthesis and biological evaluation of modified acridines found that certain derivatives exhibited higher cytotoxicity compared to traditional agents like m-AMSA. The most active compounds were selected for further development based on their significant inhibition of L1210 and HT-29 cell proliferation .
Molecular Docking Studies
Molecular dynamics simulations have shown that acridine derivatives fit optimally within protein-ligand binding sites, facilitating effective intercalation with DNA bases. This structural compatibility is crucial for enhancing the anticancer efficacy of these compounds .
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are effective for preparing 13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine, and how are intermediates validated?
Answer:
The compound is synthesized via multi-step routes:
- Buchwald–Hartwig cross-coupling between aromatic amine intermediates (e.g., indoloacridine derivatives) and nitrobenzyl halides, followed by cyclization .
- Nanoparticle-mediated synthesis using SnO₂ nanoparticles to catalyze cyclocondensation reactions, offering greener conditions and reduced reaction times .
Validation: - Mass spectrometry (MS) and ¹H/¹³C NMR confirm intermediate structures (e.g., aromatic amines and cyclized products) .
- HPLC monitors reaction progress and purity, with elemental analysis ensuring stoichiometric accuracy .
Basic: How do solvent polarity and hydrogen bonding influence the photostability of this compound?
Answer:
Photodegradation studies in protic (methanol) vs. aprotic (n-hexane, acetonitrile) solvents reveal:
- Protic solvents accelerate degradation due to hydrogen bonding with the compound’s donor/acceptor moieties, leading to tautomerization or bond cleavage .
- Aprotic solvents stabilize the excited state, reducing photodegradation by 30–40% compared to methanol .
Methodology: - UV-Vis spectroscopy tracks absorption shifts under 365 nm irradiation.
- Photoproduct identification via HPLC-MS and FTIR to detect nitro group reduction or indole ring oxidation .
Advanced: How can researchers optimize the compound’s thermally activated delayed fluorescence (TADF) for OLED applications?
Answer:
Key strategies include:
- Donor-acceptor engineering : Substitute the nitrobenzyl group with weaker acceptors (e.g., pyrimidine) to balance charge transfer and achieve blue-shifted emission .
- Thermal analysis : Differential scanning calorimetry (DSC) assesses glass transition temperatures (Tg) to ensure morphological stability in OLED layers .
- Device testing : Incorporate the compound into OLEDs with single-crystal hole-transport layers (SC-HTLs) to reduce exciton quenching and improve efficiency .
Advanced: What mechanistic insights explain contradictory photophysical data in polar vs. nonpolar environments?
Answer:
Contradictions arise from solvent-dependent excited-state dynamics:
- In polar solvents , intramolecular charge transfer (ICT) dominates, reducing fluorescence quantum yield due to non-radiative decay .
- In nonpolar solvents , localized excited states enhance fluorescence but may suppress TADF .
Resolution: - Time-resolved fluorescence spectroscopy quantifies delayed fluorescence lifetimes.
- Solvatochromic studies correlate emission shifts with solvent polarity parameters (e.g., ET30) to model ICT efficiency .
Advanced: How do nanoparticle catalysts impact the yield and purity of indoloacridine derivatives compared to traditional methods?
Answer:
- SnO₂ nanoparticles reduce reaction steps and byproducts (e.g., eliminating halogenated waste) while achieving yields >85% .
- Traditional coupling methods (e.g., Buchwald–Hartwig) require rigorous purification (column chromatography) but offer better control over regioselectivity .
Validation: - X-ray diffraction (XRD) confirms crystallinity in nanoparticle-synthesized products.
- GC-MS identifies residual catalysts or solvents in final compounds .
Basic: What spectroscopic techniques are critical for characterizing hydrogen-bonding interactions in this compound?
Answer:
- ¹H NMR titration : Detects chemical shift changes in NH or NO₂ groups upon solvent interaction .
- FTIR : Identifies hydrogen-bond stretching frequencies (e.g., N–H⋯O) between 3200–3400 cm⁻¹ .
- X-ray crystallography : Resolves intermolecular H-bonding patterns in single crystals .
Advanced: What strategies mitigate photodegradation in optoelectronic device applications?
Answer:
- Encapsulation : Embed the compound in polymer matrices (e.g., PMMA) to limit oxygen/moisture ingress .
- Additive engineering : Introduce radical scavengers (e.g., hindered amine light stabilizers) to suppress photooxidation .
- Accelerated aging tests : Use UV chambers (365 nm, 50 mW/cm²) to simulate long-term degradation and optimize device architecture .
Advanced: How can computational modeling guide the design of derivatives with enhanced TADF efficiency?
Answer:
- DFT/TD-DFT calculations : Predict HOMO-LUMO gaps, spin-orbit coupling (SOC), and ΔEST values to screen donor-acceptor pairs .
- Molecular dynamics (MD) simulations : Model aggregation-induced quenching in solid-state OLED layers .
- Machine learning : Train models on existing TADF datasets to predict emission wavelengths and efficiency .
Basic: What biological activity assays are suitable for evaluating this compound’s therapeutic potential?
Answer:
- MTT assay : Measures cytotoxicity in cancer cells (e.g., HeLa, MCF-7) using 9-chloro-indoloacridine derivatives as reference .
- Apoptosis detection : Fluorescence microscopy with acridine orange/ethidium bromide staining quantifies cell death mechanisms .
- ROS assays : Monitor reactive oxygen species generation via DCFH-DA probes to assess oxidative stress pathways .
Advanced: What experimental designs resolve conflicting data on electron-donating vs. electron-withdrawing substituent effects?
Answer:
- Factorial design : Systematically vary substituents (e.g., nitro, methoxy) and measure TADF lifetimes/quantum yields .
- Controlled doping : Introduce electron-rich moieties (e.g., carbazole) into the indoloacridine core and compare emission spectra .
- Statistical analysis : Use ANOVA to validate significance of substituent-position effects on photophysical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
